Diisopentyl thiomalate

Description

Contextualization within Organosulfur Ester Chemistry

Diisopentyl thiomalate belongs to the broad class of organic molecules known as organosulfur compounds, which contain at least one sulfur atom bonded to a carbon atom. qs-gen.com These compounds are vital in biological processes and have extensive applications in pharmaceuticals, agrochemicals, and materials science. qs-gen.comchemrevlett.com Nature features a wide array of organosulfur compounds; for instance, the amino acids cysteine and methionine contain sulfur and are essential for life. wikipedia.org

More specifically, diisopentyl thiomalate is classified as a thioester. wikipedia.org Thioesters are structurally similar to esters but have a sulfur atom replacing one of the oxygen atoms. qs-gen.com Unlike many organosulfur compounds, such as thiols which are known for strong, unpleasant odors, thioesters like diisopentyl thiomalate are generally odorless and more stable. qs-gen.com The study of organosulfur compounds is a significant field in organic chemistry, focused on developing efficient and safe synthesis methods for these valuable molecules. qs-gen.comchemrevlett.com

Historical Perspectives on Thiomalate Derivatives in Chemical Research

The history of thiomalate derivatives in research is notably linked to the field of medicine, particularly with gold-containing compounds. In the early 20th century, injectable gold compounds were successfully used to treat rheumatoid arthritis. researchgate.netresearchgate.net One of the most extensively studied of these compounds was sodium aurothiomalate (B1210753). researchgate.netresearchgate.net Favorable reports on its use were published in France as early as 1929. wikipedia.org

Sodium aurothiomalate is a gold compound with immunosuppressive and anti-rheumatic effects. wikipedia.org For many years, it was a preferred gold-based treatment for rheumatoid arthritis. researchgate.netresearchgate.net Another gold thiolate, aurothioglucose, was also used for this purpose, having been reported as effective in 1935. wikipedia.org In the 1980s, an oral gold compound, auranofin, emerged as a therapeutic alternative. researchgate.netnih.gov Although the use of these gold compounds has declined with the advent of other treatments, their history established thiomalate and its derivatives as a significant area of chemical and medical research. researchgate.netresearchgate.net

Current Research Landscape and Emerging Areas for Diisopentyl Thiomalate

Current research on diisopentyl thiomalate is primarily focused on its biological activities and its applications as a research tool and a flavoring agent. nih.govsmolecule.com Studies have indicated that the compound can activate latent human polymorphonuclear leukocyte collagenase, an enzyme involved in inflammatory responses. smolecule.com This makes it a useful tool for studying inflammatory processes. smolecule.com

Another area of active investigation is its potential to inhibit angiogenesis, the process of forming new blood vessels, which is a critical factor in various pathological conditions. smolecule.com Research has also been conducted on the pharmacokinetics and tissue distribution of diisopentyl thiomalate to understand its metabolism. smolecule.com

Beyond its use in biological research, diisopentyl thiomalate is recognized as a flavoring agent. nih.govift.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it for this use. nih.gov Emerging areas for diisopentyl thiomalate are centered on its potential as a therapeutic agent, stemming from its observed biological activities. smolecule.com Its ability to modulate inflammation and angiogenesis suggests possible future applications in treating related diseases. smolecule.com

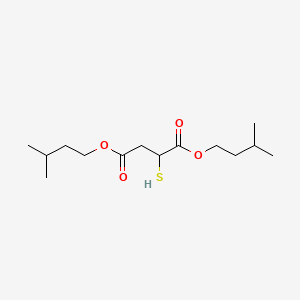

Structure

3D Structure

Properties

IUPAC Name |

bis(3-methylbutyl) 2-sulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4S/c1-10(2)5-7-17-13(15)9-12(19)14(16)18-8-6-11(3)4/h10-12,19H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNLQBYPOOATIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(C(=O)OCCC(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867462 | |

| Record name | Bis(3-methylbutyl) 2-sulfanylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Fruity, onion odour | |

| Record name | Diisopentyl thiomalate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1660/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Diisopentyl thiomalate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1660/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.006-1.013 | |

| Record name | Diisopentyl thiomalate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1660/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68084-03-7 | |

| Record name | 1,4-Bis(3-methylbutyl) 2-mercaptobutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68084-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopentyl thiomalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-mercapto-, 1,4-bis(3-methylbutyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(3-methylbutyl) 2-sulfanylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-methylbutyl) mercaptosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPENTYL THIOMALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R38N4Y43EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diisopentyl thiomalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of Diisopentyl Thiomalate

Established Synthetic Routes for Thiomalate Esters

The primary method for synthesizing simple diesters like diisopentyl thiomalate is through the direct esterification of the parent dicarboxylic acid.

The most common and well-established method for synthesizing thiomalate esters is the Fisher-Speier esterification. thermofisher.com This reaction involves treating thiomalic acid, which is a dicarboxylic acid containing a thiol functional group, with an alcohol in the presence of a strong acid catalyst. smolecule.comncats.ioottokemi.comwikipedia.org Thiomalic acid possesses two carboxylic acid groups, both of which undergo esterification to form the corresponding diester.

The mechanism is a thermodynamically controlled process that involves the protonation of the carboxylic acid group by the catalyst, followed by a nucleophilic attack from the alcohol. thermofisher.comthermofisher.com A subsequent loss of a water molecule and deprotonation of the catalyst yields the ester product. To drive the reaction equilibrium towards the product side and achieve higher yields, an excess of one of the reactants, typically the less expensive one, is often used. thermofisher.com

A patented process also outlines the production of thiomalic acid esters by first forming an S-acetylthiosuccinic ester from a maleic acid ester and hydrogen sulfide (B99878) in the presence of acetic anhydride. google.com This intermediate is then hydrolyzed with aqueous ammonium (B1175870) hydroxide (B78521) to yield the desired thiomalic acid ester. google.com

To produce diisopentyl thiomalate specifically, the alcohol used in the esterification reaction is isopentyl alcohol, also known as isoamyl alcohol or 3-methyl-1-butanol. thermofisher.comthermofisher.comnau.eduweebly.com The synthesis therefore involves the direct esterification of thiomalic acid with two equivalents of isopentanol. smolecule.com

The general procedure, analogous to the synthesis of other isopentyl esters like isopentyl acetate, involves refluxing a mixture of thiomalic acid and an excess of isopentyl alcohol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. thermofisher.comweebly.comma.edu After the reaction is complete, the mixture is typically worked up by washing with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid, followed by purification steps like distillation to isolate the final diisopentyl thiomalate product. nau.eduma.edu

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product |

| Thiomalic Acid | Isopentyl Alcohol | Concentrated Sulfuric Acid (H₂SO₄) | Reflux, Excess of one reactant | Diisopentyl thiomalate |

| Maleic Acid Ester | Hydrogen Sulfide / Acetic Anhydride | Catalyst (optional, for lower temps) | Elevated temperatures, followed by hydrolysis | Thiomalic acid ester |

This table summarizes the key components in established synthetic routes for thiomalate esters.

Novel Synthetic Strategies for Diisopentyl Thiomalate Analogues

Research into thiomalate chemistry extends to the development of more complex analogues, employing advanced synthetic strategies to control aspects like stereochemistry and to align with principles of sustainable manufacturing.

Thiomalic acid is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers. Consequently, diisopentyl thiomalate is also chiral. Stereoselective synthesis, a reaction that produces an unequal mixture of stereoisomers, is crucial for obtaining specific enantiomers or diastereomers of thiomalate analogues, which can have distinct properties. iupac.org

Modern organic synthesis offers various methods for achieving stereoselectivity. thieme.de Research has demonstrated the mild, efficient, and stereoselective synthesis of dialkyl 2-thiofumarates, which are structurally related to thiomalates. researchgate.net These reactions involve the addition of thiols to dialkyl acetylenedicarboxylates, yielding Z-stereoisomers as the major product in good yields under mild conditions. researchgate.net Such strategies highlight the potential for controlling the geometry around the double bond in unsaturated thiomalate analogues. The development of predictive tools, ranging from qualitative models to quantum chemistry and machine learning, is becoming increasingly important for navigating the complexities of stereoselective synthesis. rsc.org

| Strategy | Description | Example Application | Reference |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer over another. | Not specifically found for diisopentyl thiomalate, but a general powerful method in organic synthesis. | thieme.de |

| Substrate Control | The inherent chirality of the starting material directs the stereochemical outcome of the reaction. | Using a specific enantiomer of thiomalic acid as the starting material. | wikipedia.org |

| Stereoselective Addition | Addition reactions to prochiral substrates that favor one stereochemical pathway. | Stereoselective addition of thiols to dialkyl acetylenedicarboxylates to form Z-isomers of thiofumarates. | researchgate.net |

This table outlines general strategies and a specific example relevant to achieving stereoselectivity in the synthesis of thiomalates and their analogues.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of various chemical compounds. dntb.gov.ua In the context of thiomalate ester synthesis, this can involve several approaches.

One key aspect is the use of catalyst-free reaction conditions where possible, which simplifies purification and reduces waste. researchgate.net Another approach involves one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, saving time, solvents, and energy. For instance, the synthesis of polyesters derived from thiomalic acid has been achieved through one-pot, melt-phase polycondensation, a method that avoids the need for solvents. nih.gov The selection of environmentally benign solvents and reagents is also a core principle of green chemistry. researchgate.net

Chemical Modifications and Derivatization of Diisopentyl Thiomalate

The structure of diisopentyl thiomalate contains several reactive sites—namely the thiol group and the two ester functionalities—that allow for a variety of chemical modifications and derivatizations.

The free thiol (-SH) group is a particularly versatile handle for chemical modification. It can undergo oxidation to form sulfoxides or sulfones, depending on the strength of the oxidizing agent used. smolecule.com The thiol group can also serve as a nucleophile, reacting with electrophiles. For example, it can be functionalized in the synthesis of polyesters, where it can be cross-linked or used as a site for further chemical coupling. nih.govrsc.org The thiol group can also react with aldehydes. northwestern.edu

The ester groups can undergo nucleophilic substitution reactions. smolecule.com For instance, hydrolysis (reaction with water) would convert the diester back to thiomalic acid and isopentyl alcohol, while transesterification (reaction with a different alcohol) would yield a different thiomalate ester.

| Reactive Site | Reaction Type | Reagents/Conditions | Product Type | Reference |

| Thiol (-SH) | Oxidation | Hydrogen peroxide or other oxidizing agents | Sulfoxide or Sulfone | smolecule.com |

| Thiol (-SH) | Nucleophilic Addition | Aldehydes | Thiol-aldehyde adduct | northwestern.edu |

| Thiol (-SH) | Cross-linking | 1,1'-Thiocarbonyldiimidazole (TCDI) | Trithiocarbonate linkage in polymers | rsc.org |

| Ester (-COOR) | Nucleophilic Acyl Substitution | Water, Acid/Base catalyst (Hydrolysis) | Carboxylic Acid + Alcohol | smolecule.com |

| Ester (-COOR) | Nucleophilic Acyl Substitution | Another alcohol, Acid/Base catalyst (Transesterification) | New Ester + Isopentyl Alcohol | smolecule.com |

This table provides a summary of the primary chemical reactions that can be performed on diisopentyl thiomalate for its modification and derivatization.

Reactions at the Thioester Linkage

The thioester group is a key functional feature of diisopentyl thiomalate, offering several routes for chemical modification. Thioesters are known to be more reactive than their oxygen ester counterparts, making them valuable intermediates in organic synthesis. warwick.ac.ukgonzaga.edu

Key reactions involving the thioester linkage include:

Hydrolysis: Thioesters can be hydrolyzed to yield a carboxylic acid and a thiol. wikipedia.org In the case of diisopentyl thiomalate, hydrolysis would result in thiomalic acid and isopentyl alcohol. This reaction can be catalyzed by either acid or base. warwick.ac.uk

Aminolysis: The reaction of thioesters with amines is a common method for amide bond formation. warwick.ac.uk This transformation is generally more efficient than the corresponding reaction with oxygen esters. warwick.ac.uk Treatment of diisopentyl thiomalate with an amine would lead to the formation of the corresponding amides of thiomalic acid.

Reduction: Thioesters can be reduced to either aldehydes or alcohols. For instance, treatment with triethylsilane and a palladium on carbon (Pd/C) catalyst can selectively reduce thioesters to aldehydes. warwick.ac.uk

Fukuyama Coupling: This palladium-catalyzed cross-coupling reaction between a thioester and an organozinc reagent provides a direct route to ketones. wikipedia.org Applying this reaction to diisopentyl thiomalate could yield diketones, depending on the stoichiometry of the organozinc reagent used.

Thiol-Thioester Exchange: In the presence of another thiol, a thioester can undergo an exchange reaction to form a new thioester. warwick.ac.uk This reaction is reversible and can be driven to completion by using an excess of the exchanging thiol.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Hydrolysis | H₂O, H⁺ or OH⁻ catalyst | Carboxylic acid and thiol | wikipedia.orgwarwick.ac.uk |

| Aminolysis | R-NH₂ | Amide | warwick.ac.uk |

| Reduction | Et₃SiH, Pd/C | Aldehyde | warwick.ac.uk |

| Fukuyama Coupling | R-ZnX, Pd catalyst | Ketone | wikipedia.org |

| Thiol-Thioester Exchange | R'-SH | New Thioester | warwick.ac.uk |

Modifications of the Isopentyl Chains

The two isopentyl chains of diisopentyl thiomalate also present opportunities for chemical modification, although these reactions can sometimes be less selective than those at the thioester linkage.

Potential modifications include:

Free Radical Halogenation: The saturated alkyl chains can undergo free radical halogenation (e.g., with Cl₂ or Br₂ in the presence of UV light) to introduce halogen atoms. The position of halogenation can be influenced by the relative stability of the resulting alkyl radicals.

Oxidation: Strong oxidizing agents can potentially oxidize the isopentyl groups. However, controlling the extent of oxidation and avoiding reactions at the thioester or the thiol group would be a significant challenge.

It is important to note that reactions targeting the isopentyl chains may require careful optimization to avoid competing reactions at the more reactive thioester and thiol functionalities.

Synthesis of Related Thiomalate Derivatives (e.g., Diisopentyl Thiotartronate)

The synthesis of related thiomalate derivatives, such as diisopentyl thiotartronate, would likely involve starting from a different dicarboxylic acid. Thiotartronic acid (mercaptomalonic acid) could be esterified with isopentyl alcohol under acidic conditions to yield diisopentyl thiotartronate. In fact, diisopentyl thiotartronate has been identified as a component in some preparations of diisopentyl thiomalate. fao.orgscribd.com

A general approach to synthesizing dialkyl thiotartronates would be:

Esterification: Reacting thiotartronic acid with an excess of the desired alcohol (in this case, isopentyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive off the water formed during the reaction, thus shifting the equilibrium towards the product.

| Starting Material | Reagent | Catalyst | Product |

| Thiotartronic Acid | Isopentyl Alcohol | H₂SO₄ (catalytic) | Diisopentyl Thiotartronate |

The synthesis of a broader range of thiomalate and thiotartronate derivatives can be achieved by varying the alcohol used in the esterification step. This allows for the introduction of different alkyl or aryl groups, leading to a library of related compounds with potentially diverse properties.

Advanced Spectroscopic and Structural Characterization of Diisopentyl Thiomalate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For diisopentyl thiomalate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments offer comprehensive insights into its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of diisopentyl thiomalate, specific signals corresponding to the different types of protons can be observed and assigned. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of the protons.

| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Integration |

| CH₃ (from isopentyl) | 0.8 - 1.0 | Doublet or Triplet | 12H |

| CH (from isopentyl) | 1.5 - 1.8 | Multiplet | 2H |

| CH₂ (next to CH) | 1.4 - 1.7 | Multiplet | 4H |

| O-CH₂ (ester) | 4.0 - 4.3 | Triplet | 4H |

| S-CH | 3.5 - 3.8 | Triplet or Multiplet | 1H |

| CH₂ (malate backbone) | 2.7 - 3.0 | Doublet of doublets | 2H |

This table presents predicted data based on the general chemical structure of diisopentyl thiomalate and typical ¹H NMR chemical shift values for similar functional groups. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in diisopentyl thiomalate gives rise to a distinct signal in the ¹³C NMR spectrum.

| Carbon Assignment | Typical Chemical Shift (δ) Range (ppm) |

| C=O (Ester carbonyls) | 170 - 175 |

| O-CH₂ (Ester) | 63 - 68 |

| S-CH | 40 - 45 |

| CH₂ (malate backbone) | 38 - 42 |

| CH (isopentyl) | 24 - 28 |

| CH₂ (isopentyl) | 37 - 41 |

| CH₃ (isopentyl) | 22 - 25 |

This table presents predicted data based on the general chemical structure of diisopentyl thiomalate and typical ¹³C NMR chemical shift values for similar functional groups. Actual experimental values may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the structural assignments made from 1D NMR data. youtube.commnstate.eduucl.ac.uk

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the isopentyl groups and the malate (B86768) backbone. mnstate.edu

HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon signals based on their attached protons. youtube.com

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying the connectivity across the ester linkages and the thioether group.

These advanced techniques collectively provide a detailed and verified structural map of diisopentyl thiomalate. youtube.com

Mass Spectrometry Techniques for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For diisopentyl thiomalate (C₁₄H₂₆O₄S), high-resolution mass spectrometry can confirm its molecular formula. uni.lunih.gov The predicted monoisotopic mass is approximately 290.1552 g/mol . uni.lunih.gov

In addition to the molecular ion peak, mass spectrometry reveals characteristic fragmentation patterns that provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. For diisopentyl thiomalate, predicted fragmentation could involve the loss of an isopentoxy group (-OCH₂CH₂CH(CH₃)₂) or cleavage adjacent to the sulfur atom. The Human Metabolome Database predicts a GC-MS spectrum for diisopentyl thiomalate, which can serve as a reference for experimental data. hmdb.cahmdb.ca Predicted collision cross section (CCS) values for various adducts of diisopentyl thiomalate can also aid in its identification. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of diisopentyl thiomalate is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester groups.

C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹.

C-O stretching vibrations of the ester groups between 1150 and 1250 cm⁻¹.

A weak S-H stretching band might be observed around 2550-2600 cm⁻¹ if any free thiol is present, though in the thiomalate ester, this is typically absent. The C-S stretch is usually weak and appears in the fingerprint region (600-800 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Organic molecules with a high degree of conjugation absorb light in the UV or visible regions of the electromagnetic spectrum. wikipedia.org Diisopentyl thiomalate, being a saturated ester with an isolated thioether group, is not expected to have strong absorptions in the near UV-visible range (200-800 nm). msu.edu The ester carbonyl groups have n → π* transitions that typically occur below 200 nm, making them difficult to observe with standard UV-Vis spectrophotometers. msu.edu Therefore, UV-Vis spectroscopy is less informative for the structural characterization of this particular compound compared to NMR and MS. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sdu.dkforcetechnology.com This method can provide definitive information about bond lengths, bond angles, and the conformation of the molecule in the solid state. To date, publicly available X-ray diffraction data for diisopentyl thiomalate single crystals has not been found in the searched resources. If the compound can be crystallized, single-crystal X-ray diffraction would offer the most accurate and detailed structural information, confirming the connectivity and stereochemistry established by other spectroscopic methods. sdu.dkrsc.org

Advanced Analytical Methodologies for Diisopentyl Thiomalate

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are fundamental in separating diisopentyl thiomalate from impurities, degradation products, or other components within a complex mixture. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique well-suited for the analysis of volatile and thermally stable compounds like diisopentyl thiomalate. chemijournal.comscioninstruments.com In GC, the compound is vaporized and separated from other volatile components as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio (m/z), and provides a unique mass spectrum that acts as a chemical fingerprint. researchgate.net This allows for both qualitative identification and quantitative determination. chemijournal.com

For purity assessment, the chromatogram can reveal the presence of impurities as separate peaks. Quantification is achieved by integrating the area of the diisopentyl thiomalate peak and comparing it to a calibration curve generated from standards of known concentration. The Human Metabolome Database provides a predicted GC-MS spectrum for diisopentyl thiomalate, which can serve as a reference for identification. hmdb.cahmdb.ca

Table 1: Predicted GC-MS Data for Diisopentyl Thiomalate This table shows predicted mass spectral peaks for Diisopentyl thiomalate, which can be used as a guide for identification in a GC-MS analysis. The prediction was performed using a standard 70eV electron ionization energy. hmdb.ca

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity (%) |

| 41.0391 | 99.9 |

| 43.0184 | 45.4 |

| 55.0548 | 32.7 |

| 57.0704 | 24.3 |

| 70.0783 | 20.3 |

| 71.0861 | 20.1 |

| 117.0163 | 31.7 |

| 149.0238 | 20.2 |

| 220.1392 | 100.0 |

| 290.1552 | 20.6 |

| Data sourced from a predicted GC-MS spectrum. hmdb.ca |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of compounds that may have limited thermal stability or volatility. moravek.com It separates components in a liquid sample by passing them through a column packed with a stationary phase. moravek.com The separation is based on the differential partitioning of the analyte between the mobile phase (a solvent or mixture of solvents) and the stationary phase. pensoft.net For a molecule like diisopentyl thiomalate, a reversed-phase HPLC method, likely using a C18 column, would be a suitable starting point for method development. notulaebotanicae.ro

Table 2: Illustrative HPLC Gradient for Purity Analysis This table outlines a hypothetical gradient elution program for the separation of diisopentyl thiomalate from potential impurities on a reversed-phase C18 column.

| Time (minutes) | Mobile Phase A (%) (e.g., Water) | Mobile Phase B (%) (e.g., Acetonitrile) |

| 0.0 | 50 | 50 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 22.0 | 50 | 50 |

| 25.0 | 50 | 50 |

| This is a theoretical gradient profile for method development purposes. |

Electrochemical Methods for Characterization and Redox Behavior (e.g., Cyclic Voltammetry)

Electrochemical techniques are used to study the chemical reactivity of a system through electrical stimulation, specifically focusing on oxidation and reduction (redox) reactions. news-medical.net Cyclic voltammetry (CV) is a versatile and widely used electrochemical method to investigate the redox properties of a compound, determine its formal reduction potential, and evaluate the stability of its redox products. als-japan.comlibretexts.org

For diisopentyl thiomalate, the presence of a thiol (-SH) group makes it a candidate for electrochemical analysis. Thiols can undergo oxidation at an electrode surface. A CV experiment would involve scanning the potential of a working electrode and measuring the resulting current as the thiol group is oxidized and potentially reduced in the reverse scan. libretexts.orgossila.com The resulting plot, a voltammogram, provides information on the redox potentials and can offer insights into the reaction kinetics. sciepub.comresearchgate.net This information is valuable for understanding potential degradation pathways involving oxidation and for developing electrochemical sensors.

Table 3: Typical Experimental Parameters for Cyclic Voltammetry This table presents common parameters used when setting up a cyclic voltammetry experiment to study the redox behavior of a target analyte.

| Parameter | Typical Value/Condition | Purpose |

| Working Electrode | Glassy Carbon, Gold, Platinum | Inert surface for the redox reaction to occur. news-medical.net |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential for reference. als-japan.com |

| Counter Electrode | Platinum Wire | Conducts electricity to the working electrode. libretexts.org |

| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate | Provides a conductive medium for the experiment. |

| Scan Rate | 10 - 1000 mV/s | Varies the speed of the potential sweep to probe reaction kinetics. als-japan.com |

| Potential Range | Analyte-dependent (e.g., -1.0 V to +2.0 V) | Scans over the potential window where oxidation/reduction is expected. |

Development of Novel Analytical Techniques for Diisopentyl Thiomalate Detection and Quantification

The demand for faster, more sensitive, and field-deployable analytical methods drives the development of novel techniques. mdpi.com For diisopentyl thiomalate, this could involve creating specific biosensors or utilizing advanced spectroscopic methods.

Potential areas for development include:

Electrochemical Sensors: Building on the principles of voltammetry, a dedicated sensor could be designed for the rapid detection of diisopentyl thiomalate. This could involve modifying an electrode surface with materials that have a high affinity or catalytic activity towards the thiol group, enhancing sensitivity and selectivity. mdpi.com

Optical Biosensors: These platforms, which can be miniaturized for on-site analysis, utilize optical detection principles like fluorescence or surface plasmon resonance. mdpi.com A novel method might involve a fluorescent probe that is quenched or activated upon reaction with diisopentyl thiomalate.

Advanced Mass Spectrometry: Techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offer superior sensitivity and specificity, allowing for trace-level detection and confident identification of the compound and its metabolites or degradation products in complex samples. asiapharmaceutics.infojournalwjarr.com

The development of such novel methods is crucial for applications requiring high-throughput screening or the analysis of trace contaminants. oxford-analytical.co.uk

Application of Advanced Hyphenated Techniques in Complex Matrices (e.g., MALDI-MSI for related compounds)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. chemijournal.comresearchgate.net Beyond GC-MS and LC-MS, more advanced configurations offer enhanced analytical power. researchgate.netnumberanalytics.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules within a thin tissue section without the need for labels. nih.gov While direct MALDI-MSI analysis of diisopentyl thiomalate is not documented, the technique has been successfully applied to other sulfur-containing compounds and lipids. rsc.org Challenges in sensitivity for certain molecules can be overcome through on-tissue chemical derivatization, where a "charge tag" is attached to the analyte to improve its ionization efficiency. nih.govnih.gov For instance, reagents that specifically react with thiols could be applied to a sample surface to enable the imaging of diisopentyl thiomalate distribution in a biological or material matrix. This approach could be invaluable in understanding its localization in food products or biological tissues.

Other advanced hyphenated techniques that could be applied include:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This technique provides greatly increased separation power for highly complex volatile mixtures. numberanalytics.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This combination allows for the direct structural elucidation of components separated by HPLC, which is invaluable for identifying unknown impurities or degradation products. asiapharmaceutics.info

These sophisticated methods provide unparalleled detail in the analysis of challenging samples, pushing the boundaries of detection and identification. numberanalytics.com

Mechanistic Investigations of Diisopentyl Thiomalate Interactions

Molecular Interactions with Biological Macromolecules (e.g., proteins, DNA)

The thiol group and ester functionalities of diisopentyl thiomalate and its primary metabolite, thiomalic acid, suggest a capacity for interaction with biological macromolecules, particularly proteins. While direct studies on diisopentyl thiomalate are scarce, research on related gold-thiomalate complexes provides significant insights into these potential interactions.

Gold sodium thiomalate is known to be highly bound to plasma proteins. pharmadoor.com.br The thiomalate ligand can interact with proteins, and it is suggested that gold(I) drugs may form complexes with amino acid residues such as cysteine, histidine, or methionine in proteins. researchgate.net Specifically, gold sodium thiomalate has been shown to inhibit the activity of atypical protein kinase C iota (PKCι) by forming a cysteinyl-aurothiomalate adduct with a cysteine residue in the enzyme's binding domain. nih.gov This interaction blocks the binding of other proteins and inhibits oncogenic signaling pathways. nih.gov Such interactions with cysteine residues are critical, as many enzymes depend on thiol groups for their catalytic activity. researchgate.net

Furthermore, research indicates that diisopentyl thiomalate itself may activate latent human polymorphonuclear leukocyte collagenase, an enzyme critical in inflammatory responses. smolecule.com It is also suggested that the compound's ability to sequester reactive aldehydes can enhance intracellular thiol pools, which helps to buffer against oxidative stress. smolecule.com

| Macromolecule/Target | Compound Studied | Nature of Interaction | Observed Effect | Reference |

|---|---|---|---|---|

| Plasma Proteins | Gold Sodium Thiomalate | High-affinity binding | High protein binding in plasma. | pharmadoor.com.br |

| Protein Kinase C iota (PKCι) | Gold Sodium Thiomalate | Forms adduct with Cysteine-69 | Inhibition of enzyme activity and oncogenic signaling. | nih.gov |

| Leukocyte Collagenase | Diisopentyl Thiomalate | Activation | Activation of the latent enzyme. | smolecule.com |

| Thiol-dependent enzymes | Gold(I) complexes | Binding to active site thiolates | General inhibition of enzyme activity. | researchgate.net |

Enzymatic Biotransformation Studies of Thiomalate Esters

The biotransformation of diisopentyl thiomalate is expected to be initiated by enzymatic hydrolysis of its ester bonds. who.int This process is a common detoxification pathway for a wide range of ester-containing compounds. who.int The enzymes responsible for this cleavage are hydrolases, specifically carboxylesterases and thioesterases, which are ubiquitously distributed in the body, with high concentrations in the liver. fiveable.melibretexts.org

These enzymes catalyze the nucleophilic attack of a water molecule on the carbonyl carbon of the ester or thioester linkage. fiveable.melibretexts.org This reaction proceeds through a tetrahedral intermediate which then collapses, breaking the ester bond and releasing the corresponding alcohol and carboxylic acid. fiveable.me In the case of diisopentyl thiomalate, this would result in the formation of thiomalic acid and isopentyl alcohol. Studies on various peptide thioesters show they are sensitive substrates for enzymatic hydrolysis by several classes of peptidases, indicating the susceptibility of the thioester bond to enzymatic cleavage. nih.gov The efficiency of this hydrolysis is critical, as it converts the parent compound into more polar metabolites that can be readily excreted or enter other metabolic pathways. libretexts.org

| Enzyme Class | General Function | Relevance to Diisopentyl Thiomalate |

|---|---|---|

| Carboxylesterases | Hydrolyze carboxylic esters to an alcohol and a carboxylate. | Likely responsible for cleaving the two ester bonds in the molecule. who.int |

| Thioesterases | Hydrolyze thioesters to a thiol and a carboxylic acid. fiveable.me | Catalyzes the cleavage of the thioester linkage specifically. fiveable.me |

| Serine Peptidases & Metalloendopeptidases | Can hydrolyze peptide thioester substrates efficiently. nih.gov | Demonstrates the general susceptibility of thioester bonds to enzymatic hydrolysis. nih.gov |

| Glyoxalase II | A metalloenzyme that catalyzes the hydrolysis of a thioester substrate. acs.orgusu.edu | Provides a model for the metal-assisted enzymatic hydrolysis of thioesters. acs.orgusu.edu |

Investigation of Molecular Mechanisms in Chemosensation

Diisopentyl thiomalate is recognized as a flavoring agent with a described fruity, onion-like, and floral odor profile. nih.gov Its perception is a function of chemosensation, the process by which chemicals stimulate responses in the olfactory (smell) and gustatory (taste) systems. The presence of sulfur in its structure is particularly significant, as volatile sulfur compounds (VSCs) are known for their potent aromas and extremely low odor thresholds. acs.orgresearchgate.net

The molecular mechanism of smell begins when volatile molecules like diisopentyl thiomalate travel through the air and into the nasal cavity. There, they bind to olfactory receptors (ORs), which are G-protein coupled receptors located on the surface of olfactory sensory neurons. acs.org This binding event initiates a signal transduction cascade that results in a neural signal being sent to the brain for interpretation as a specific scent. iiita.ac.in

| Factor | Mechanism/Principle | Relevance to Diisopentyl Thiomalate |

|---|---|---|

| Low Odor Threshold | Sulfur compounds are often perceptible at very low concentrations (parts per billion or trillion). acs.org | Explains its potency as a flavoring agent. nih.gov |

| Olfactory Receptors (ORs) | Volatile molecules bind to specific G-protein coupled receptors in the nose. | The likely primary mechanism for the perception of its aroma. iiita.ac.in |

| Chemosensory Proteins (CSPs) | Binding proteins that transport odorants to receptors. frontiersin.org | A potential transport mechanism in the olfactory system. |

| Metal Ion Involvement | Some sulfur-sensing ORs require metal ions like copper for activation. acs.org | The thiol group suggests a potential for metal-assisted receptor binding. |

| Concentration Dependence | The perceived quality of a sulfur aroma can change with its concentration. acs.org | The "fruity" vs. "onion" character may depend on its concentration. nih.gov |

Computational Chemistry and Theoretical Studies on Diisopentyl Thiomalate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic distribution within a molecule. dtic.mil These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular quantum mechanical method due to its balance of accuracy and computational efficiency. youtube.com DFT calculations focus on the electron density to determine the electronic structure and energy of a molecule. mdpi.comfrontiersin.org For Diisopentyl thiomalate, DFT can be employed to understand its reactivity and electronic properties.

Key applications of DFT for Diisopentyl thiomalate would include the calculation of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ucsb.edu The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net Furthermore, DFT can generate electron density maps and electrostatic potential surfaces, which visualize the charge distribution and identify regions susceptible to nucleophilic or electrophilic attack. nyu.edu

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and potential for electron donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.1 D | Indicates a moderate overall polarity of the molecule. |

Ab Initio Methods for Molecular Properties

Ab initio methods are "from first principles," meaning they are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock and post-Hartree-Fock methods can provide highly accurate predictions of molecular properties. dtic.mil

For Diisopentyl thiomalate, ab initio calculations would be instrumental in determining its optimized three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. rsc.orgacs.org Other properties such as polarizability and thermodynamic parameters (enthalpy, entropy, Gibbs free energy) can also be computed. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| Optimized C=O Bond Length | 1.22 Å | Provides insight into the carbonyl group's electronic environment. |

| Optimized C-S Bond Length | 1.85 Å | Characterizes the thioester linkage. |

| Calculated Carbonyl Stretch Frequency | 1720 cm⁻¹ | Correlates with experimental IR spectroscopy for structural verification. |

| Standard Enthalpy of Formation | -750 kJ/mol | Indicates the thermodynamic stability of the molecule. |

Molecular Dynamics (MD) Simulations for Conformation and Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. tandfonline.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions. acs.org

| Parameter/Finding | Description |

|---|---|

| Simulation Time | 100 nanoseconds |

| Solvent | Explicit water model |

| Key Finding | The isopentyl chains exhibit significant conformational flexibility, adopting both extended and folded conformations. |

| Interaction Analysis | The ester and thioester groups form transient hydrogen bonds with water molecules, influencing solubility. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.org QSAR models are mathematical equations that can predict the activity of new, untested compounds. neovarsity.orgmdpi.comresearchgate.net

To develop a QSAR model for thiomalate derivatives, a dataset of these compounds with experimentally determined biological activities would be required. The process would involve calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates these descriptors to the observed activity. nih.govignited.in The predictive power of the QSAR model would then be rigorously validated. acs.org Such a model could guide the design of new thiomalate derivatives with enhanced biological activity.

| Component | Description |

|---|---|

| Hypothetical QSAR Equation | log(1/IC₅₀) = 0.5 * LogP - 0.2 * MW + 1.5 * (HOMO) + 3.2 |

| Statistical Validation | R² = 0.85, Q² = 0.75 |

| Interpretation | The model suggests that biological activity is positively correlated with lipophilicity (LogP) and HOMO energy, and negatively correlated with molecular weight (MW). |

Development of Molecular Descriptors for Thiomalate Compounds

Molecular descriptors are numerical values that characterize the structure and properties of a molecule. researchgate.netnih.gov They are the foundation of QSAR modeling and are used to translate chemical structure into a format suitable for statistical analysis. ucsb.edu Descriptors can be classified based on their dimensionality (1D, 2D, 3D).

For a class of compounds like thiomalates, a relevant set of molecular descriptors would need to be identified or developed. These could include:

1D descriptors: Molecular weight, count of specific atom types, and number of hydrogen bond donors/acceptors.

2D descriptors: Topological indices that describe molecular connectivity and branching.

3D descriptors: Parameters related to the three-dimensional shape of the molecule.

Quantum-chemical descriptors: Properties derived from QM calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. ucsb.edu

The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model.

| Descriptor Type | Descriptor | Value |

|---|---|---|

| 1D | Molecular Weight | 290.45 g/mol |

| 1D | Number of Rotatable Bonds | 12 |

| 2D | Topological Polar Surface Area (TPSA) | 63.5 Ų |

| 3D | Molecular Volume | 310.5 ų |

| Quantum-Chemical | HOMO Energy | -6.5 eV |

Advanced Applications and Research Potential in Chemical Sciences

Coordination Chemistry of Diisopentyl Thiomalate

The field of coordination chemistry investigates the formation and properties of complex compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. The specific properties of diisopentyl thiomalate make it a promising candidate for study in this area.

Diisopentyl thiomalate possesses several features that define its potential behavior as a ligand. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The nature of this binding is crucial to the resulting complex's structure and reactivity.

The primary coordinating site in diisopentyl thiomalate is the thiol (-SH) group. The sulfur atom in the thiol is a soft donor, according to the Hard and Soft Acids and Bases (HSAB) theory. This means it has a large, polarizable electron cloud and preferentially forms stable covalent bonds with soft metal ions, such as Au(I), Ag(I), Hg(II), and Pd(II). sigmaaldrich.com The sulfur atom can coordinate to a metal center in several ways: as a terminal thiolate (S⁻) after deprotonation, as a neutral thiol (SH), or as a bridging ligand linking two or more metal centers. scinito.aisigmaaldrich.com

While specific synthesis of diisopentyl thiomalate metal complexes is not extensively documented in the literature, their preparation can be extrapolated from general methods used for other thiol-containing ligands. sigmaaldrich.com A common method involves the reaction of the ligand with a metal salt in an appropriate solvent. The thiol proton is often removed by a base to form the more nucleophilic thiolate anion, which then readily coordinates to the metal ion.

The synthesis could proceed as follows: Diisopentyl thiomalate + Metal Salt (e.g., MCln) + Base → [M(Diisopentyl thiomalate)x] + Byproducts

The choice of solvent, temperature, and stoichiometry of reactants would be critical in isolating the desired complex.

Characterization of these potential complexes would rely on a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: To confirm coordination, chemists would look for a shift in the S-H stretching frequency (typically around 2550 cm⁻¹) upon deprotonation and binding to the metal. Changes in the C=O stretching frequency of the ester groups would also indicate their participation in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to characterize the organic ligand backbone and confirm its structure after complexation. The disappearance of the thiol proton signal in ¹H NMR would provide strong evidence of coordination via the deprotonated sulfur atom.

X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center, confirming how the ligand binds to the metal.

Elemental Analysis: To determine the empirical formula of the synthesized complex and verify its purity.

Metal-ligand cooperation (MLC) is a sophisticated concept in catalysis where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking processes of a reaction. rsc.orgresearchgate.net This bifunctional activation, involving both the metal center and the ligand, can open up new reaction pathways and enhance catalytic efficiency. fgcu.edu

Ligands containing a thiol/thiolate group, like diisopentyl thiomalate, are prime candidates for engaging in MLC. researchgate.net The sulfur center can act as a proton shuttle or participate in redox processes. For instance, in a hydrogenation reaction, the metal center could bind a hydrogen molecule (H₂), while the thiolate ligand assists in the heterolytic cleavage of the H-H bond. researchgate.net This cooperative action, where the metal and the ligand work in concert, is often more efficient than pathways relying solely on the metal center.

The potential for MLC in diisopentyl thiomalate complexes could be investigated through mechanistic studies, including kinetic analysis and computational modeling, to understand how the sulfur-ligand participates in substrate activation. The hemilabile nature of the sulfur-metal bond—meaning it can reversibly bind and unbind—could also play a crucial role in creating vacant coordination sites necessary for catalysis.

The ability of thiomalate-derived ligands to coordinate with various metal ions opens avenues for their use in material science, particularly in the construction of functional materials like coordination polymers and metal-organic frameworks (MOFs). mdpi.comyoutube.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The parent compound of diisopentyl thiomalate, mercaptosuccinic acid, has been successfully used as an organic linker to create MOFs. fgcu.edu These sulfur-containing MOFs have shown promise in applications such as the selective adsorption of heavy metal ions like mercury(II) and lead(II) from wastewater. researchgate.net The sulfur atoms within the framework provide soft binding sites that have a high affinity for these toxic soft metals. It is conceivable that diisopentyl thiomalate or its derivatives could be incorporated into MOF structures to tailor pore size and functionality for specific separation or sensing applications.

Functional Nanoparticles and Surfaces: The thiol group is well-known for its strong affinity for noble metal surfaces, such as gold and silver. rsc.orgnorthwestern.edu This property is the basis for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the properties of a surface. sigmaaldrich.comresearchgate.net Thiomalate-based ligands can be used to functionalize nanoparticles, creating core-shell structures with specific properties. For example, gold nanoparticles have been synthesized with a gold(I)-thiomalate shell, creating materials with potential applications in medicine and diagnostics. nih.govacs.org The diisopentyl ester groups could be used to control the solubility and surface properties of such functionalized nanoparticles and surfaces.

Below is an interactive table summarizing potential material science applications.

Catalytic Applications of Diisopentyl Thiomalate and its Derivatives

The presence of a reactive sulfur center suggests that diisopentyl thiomalate and its metal complexes could have applications in catalysis.

Sulfur-containing compounds play a multifaceted and complex role in catalysis. Historically, sulfur has often been viewed as a catalyst poison, particularly in heterogeneous catalysis involving metal surfaces like platinum or palladium. Sulfur compounds can bind strongly to active metal sites, blocking them from participating in the desired catalytic cycle.

However, this interaction is not always detrimental. In certain contexts, sulfur can act as a promoter or a selectivity modifier. researchgate.net The controlled addition of sulfur-containing compounds can selectively poison sites responsible for unwanted side reactions, thereby increasing the selectivity towards the desired product. In some catalytic systems, the sulfur atom itself is an integral part of the active site. For example, in hydrodesulfurization (HDS) catalysis, which is crucial for removing sulfur from fossil fuels, the active sites are located on molybdenum or tungsten sulfide (B99878) phases.

In homogeneous catalysis, sulfur-containing ligands are used to modulate the electronic and steric properties of a metal catalyst. The soft nature of the sulfur donor can stabilize soft metal centers and influence the reactivity of the resulting complex. As discussed in the context of MLC, the sulfur atom can also actively participate in the catalytic transformation, highlighting the versatile and essential role that sulfur chemistry plays in the design of advanced catalysts. researchgate.net

Development of Diisopentyl Thiomalate-based Catalysts (e.g., organocatalysis, homogeneous/heterogeneous catalysis)

The development of catalysts derived specifically from diisopentyl thiomalate is not yet extensively documented in scientific literature. However, the molecule's structure suggests significant potential in various catalytic domains. The presence of the sulfur atom and carboxylic ester groups allows for its theoretical application as a ligand or catalyst in several catalytic systems.

Organocatalysis: In the field of organocatalysis, small organic molecules are used to accelerate chemical reactions. The thiol group in diisopentyl thiomalate can act as a potent hydrogen-bond donor and a soft nucleophile. This dual reactivity is a cornerstone of many organocatalytic transformations. For instance, thiol-containing catalysts are known to participate in asymmetric Michael additions and other conjugate additions, where the thiol moiety activates the substrate through hydrogen bonding or direct nucleophilic attack. The isopentyl ester groups would primarily influence the catalyst's solubility in non-polar organic solvents, a critical factor for reaction optimization.

Homogeneous and Heterogeneous Catalysis: In metal-mediated catalysis, the thiol group of diisopentyl thiomalate can serve as a soft ligand, forming stable coordination complexes with various transition metals, particularly late transition metals like palladium, platinum, and gold.

Homogeneous Catalysis: As a soluble ligand, a diisopentyl thiomalate-metal complex could catalyze a range of transformations in the liquid phase, such as cross-coupling reactions, hydrogenations, or carbonylations. The properties of the resulting catalyst, including its activity and selectivity, would be tunable by modifying the coordination environment around the metal center.

Heterogeneous Catalysis: Diisopentyl thiomalate could be anchored to a solid support (e.g., silica, alumina, or a polymer resin) to create a heterogeneous catalyst. This immobilization would facilitate catalyst separation from the reaction mixture, enhancing reusability and process efficiency. The thiol group provides a convenient anchor point for grafting onto various surfaces.

The table below illustrates the potential roles of diisopentyl thiomalate's functional groups in different catalysis types.

| Catalysis Type | Relevant Functional Group | Potential Role |

| Organocatalysis | Thiol (-SH) | Hydrogen-bond donor; Nucleophilic catalyst |

| Isopentyl Esters | Enhance solubility in organic solvents | |

| Homogeneous Catalysis | Thiol (-SH) | Soft ligand for transition metals |

| Heterogeneous Catalysis | Thiol (-SH) | Anchor for immobilization on solid supports |

Mechanistic Understanding of Catalytic Processes Involving Thiomalate Systems

While mechanistic studies specifically involving diisopentyl thiomalate are scarce, insights can be drawn from research on other thiomalate and thioester systems. The catalytic activity of such compounds is intrinsically linked to the reactivity of the sulfur atom and its interaction with substrates or metal centers.

In metal-catalyzed reactions, a thiolate ligand (formed by deprotonation of the thiol) can influence the catalytic cycle in several ways. It can stabilize the metal center in various oxidation states, participate in oxidative addition and reductive elimination steps, and modify the steric and electronic environment of the catalyst. For example, in ruthenium-catalyzed dehydrogenative thioester synthesis, a ruthenium thiolate intermediate is a key species that is more kinetically favorable than the corresponding alkoxide, directing the reaction's chemoselectivity away from ester formation. elsevierpure.com

Studies on gold sodium thiomalate, although a different compound, have shown that the thiomalate moiety can be crucial in modulating biochemical pathways, such as inhibiting the activity of T cell protein kinase C. nih.gov These studies highlight the ability of the thiomalate structure to interact specifically with active sites, a principle that extends to its potential role in enzyme-mimicking catalytic systems. nih.govnih.gov Understanding these fundamental interactions is crucial for designing new catalytic processes.

Catalytic Transformations Mediated by Diisopentyl Thiomalate Complexes

Specific catalytic transformations mediated by diisopentyl thiomalate complexes are not yet established in the literature. However, based on the chemistry of related thiol and thioester compounds, several potential applications can be postulated:

C-C and C-X Coupling Reactions: Palladium complexes with thiolate ligands are known to be active in cross-coupling reactions. A Pd-diisopentyl thiomalate complex could potentially catalyze Suzuki, Heck, or Sonogashira reactions, with the ligand influencing catalyst stability and turnover number.

Asymmetric Catalysis: If a chiral version of diisopentyl thiomalate were synthesized, it could serve as a chiral ligand for asymmetric catalysis, enabling the enantioselective synthesis of valuable molecules.

Redox Catalysis: The thiol-disulfide redox couple is fundamental in biology and can be exploited in catalysis. Diisopentyl thiomalate could participate in catalytic cycles involving oxidation of the thiol to a disulfide, coupled with the reduction of a substrate.

Polymer Chemistry Research with Diisopentyl Thiomalate

The bifunctional nature of diisopentyl thiomalate—possessing both thiol and ester groups—makes it a versatile candidate for polymer chemistry research, offering pathways to novel polymer architectures and functionalities.

Incorporation of Diisopentyl Thiomalate as a Monomer or Cross-linking Agent

Diisopentyl thiomalate holds significant potential for integration into polymer structures, either as a monomer contributing to the main chain or as a cross-linking agent to form polymer networks.

As a Monomer: Although less common, polyesters can be formed through transesterification reactions. Diisopentyl thiomalate could potentially serve as a monomer in polycondensation reactions with diols, forming a polyester (B1180765) backbone containing thioether linkages after modification. More directly, research on polymers derived from its parent compound, thiomalic acid, has demonstrated the feasibility of creating biodegradable polyesters via melt-phase polycondensation with diols like 1,8-octanediol. nih.gov This establishes a clear precedent for using the thiomalate core structure to build polymer chains.

As a Cross-linking Agent: The thiol group is highly reactive towards a variety of functional groups, making it an excellent tool for cross-linking polymer chains. This process enhances the mechanical strength, thermal stability, and solvent resistance of materials. nih.gov Diisopentyl thiomalate can be used in several efficient "click chemistry" reactions to form stable networks. nih.gov

The following table summarizes key cross-linking reactions where the thiol group of diisopentyl thiomalate could be employed.

| Reaction Name | Reacting Partner Group | Bond Formed | Typical Conditions |

| Thiol-ene Reaction | Alkene (e.g., vinyl, allyl) | Thioether | UV light, radical initiator |

| Thiol-Michael Addition | Electron-deficient alkene (e.g., acrylate (B77674), maleimide) | Thioether | Base catalyst, room temp. |

| Thiol-epoxy Reaction | Epoxide | β-hydroxy thioether | Base or nucleophilic catalyst |

| Oxidative Coupling | Another Thiol | Disulfide (-S-S-) | Oxidizing agent, ambient temp. |

Synthesis and Characterization of Thiomalate-containing Polymers

While polymers incorporating diisopentyl thiomalate specifically are not widely reported, the synthesis and characterization would follow established protocols for thiolated polymers. A hypothetical synthesis could involve the modification of a pre-existing polymer. For instance, a polymer with pendant electrophilic groups (like epoxy or acrylate groups) could be reacted with diisopentyl thiomalate in a post-polymerization modification step to introduce the thiomalate moiety as a side chain.

Characterization of such polymers is crucial to confirm their structure and determine their properties. A combination of spectroscopic and analytical techniques would be employed:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups. Characteristic peaks would include the C=O stretch of the ester (around 1730 cm⁻¹), the S-H stretch (a weak band around 2550 cm⁻¹), and C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to provide detailed structural information, confirming the presence of the isopentyl groups and the thiomalate backbone integrated within the polymer structure.

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, Đ) of the synthesized polymers.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) would be used to assess the thermal stability and decomposition temperature of the polymer, while Differential Scanning Calorimetry (DSC) would identify thermal transitions like the glass transition temperature (Tg). nih.gov

Investigation of Polymerization Mechanisms Involving Thiomalate Moieties

The thiol group of diisopentyl thiomalate can influence polymerization reactions through several distinct mechanisms.

Chain-Transfer Agent in Radical Polymerization: In free-radical polymerization, thiols are highly effective chain-transfer agents (CTAs). The mechanism involves the abstraction of the hydrogen atom from the S-H group by a propagating polymer radical. This terminates the growing chain and creates a new thiyl radical (RS•), which then initiates a new polymer chain. This process is a powerful tool for controlling the molecular weight of polymers. The high chain-transfer constant of many thiols allows for the synthesis of low-molecular-weight polymers or telechelic polymers with thiol end-groups.

Initiator in Ring-Opening Polymerization: Certain polymerization reactions, such as the anionic ring-opening polymerization of cyclic thioesters, can be initiated by thiols in the presence of a base catalyst. researchgate.net The thiol acts as the initiator, and the resulting polymer grows via a thiol-terminated propagating end. researchgate.net

Step-Growth Polymerization: As mentioned, the thiol group can participate in step-growth polymerization reactions like thiol-ene or thiol-Michael additions. nih.gov These reactions proceed with high efficiency and selectivity, allowing for the formation of well-defined polymer networks or linear polymers under mild conditions. The mechanism of the thiol-Michael addition, for example, involves the base-catalyzed addition of the nucleophilic thiolate anion to an activated double bond in a conjugate fashion.

Functional Polymers Derived from Diisopentyl Thiomalate

The incorporation of thioester functionalities into polymer backbones is a significant area of research for creating materials with tailored degradability and responsiveness. nih.govresearchgate.net While direct polymerization of Diisopentyl thiomalate has not been prominently documented, its structure offers potential for creating functional polymers.

Thioester groups can be integrated into polymer chains, often through methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization or radical ring-opening polymerization of thionolactones. nih.gov These thioester linkages are of particular interest because they are more susceptible to aminolysis and thiolysis than their oxygen-ester counterparts, enabling controlled degradation under specific biological or chemical triggers. nih.gov

Diisopentyl thiomalate could theoretically be utilized in polymer synthesis in several ways:

As a Chain Transfer Agent: In radical polymerizations, the thiol group could act as a chain transfer agent, controlling molecular weight and introducing a terminal thioester group.

As a Monomer Precursor: Chemical modification of the Diisopentyl thiomalate molecule could introduce polymerizable groups (e.g., acrylates), allowing it to be incorporated as a functional monomer. The resulting polymer would feature pendant thioester and ester groups, which could be used for post-polymerization modification or to tune the material's properties.

In Polycondensation Reactions: As a difunctional thioester, it could potentially undergo polycondensation reactions with diamines or diols under specific catalytic conditions to form polyamides or polyesters with thioether linkages in the backbone.

The resulting polymers could find applications in fields requiring controlled degradation, such as drug delivery systems, where the thioester linkage can be cleaved by intracellular thiols like glutathione. nih.gov

Table 1: Potential Polymerization Strategies Involving Diisopentyl Thiomalate

| Polymerization Strategy | Potential Role of Diisopentyl Thiomalate | Key Feature of Resulting Polymer | Potential Application |

|---|---|---|---|

| Radical Polymerization | Chain Transfer Agent | Thioester end-group functionality | Surface modification, bioconjugation |

| Radical Ring-Opening Polymerization (ROP) | Comonomer (after modification) | Degradable thioester linkages in backbone | Biomedical materials, drug delivery |

| Polycondensation | Monomer | Polythioethers or polyamides | High-performance materials, responsive polymers |

Environmental Chemistry and Abiotic Transformation Studies

The environmental behavior of a chemical compound is dictated by its susceptibility to various degradation and transport processes. For Diisopentyl thiomalate, these processes would be heavily influenced by its ester and thioester linkages and its alkyl chains.

Photolytic Degradation Pathways of Diisopentyl Thiomalate

Photolytic degradation occurs when a chemical absorbs light energy, typically in the UV spectrum, leading to the cleavage of chemical bonds. researchgate.net Organic esters and thioesters can undergo photolysis through several mechanisms, including direct photolysis or indirect photo-oxidation involving reactive oxygen species.

For Diisopentyl thiomalate, the primary pathways for photolytic degradation would likely involve the cleavage of the C-S bond in the thioester group or the C-O bonds in the ester groups, as these are often the most labile sites. researchgate.net This could lead to the formation of a variety of smaller, more volatile compounds.

Plausible Photolytic Degradation Products:

Isopentanol: From the cleavage of the ester linkage.

Thiomalic Acid Derivatives: From the initial cleavage at the thioester bond.

Radical Species: Initial bond homolysis would generate various radical intermediates that could subsequently react to form a complex mixture of secondary products.

The rate of degradation would depend on factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment (like humic acids in water), and the medium (e.g., water, soil surface).

Hydrolytic Stability and Degradation Product Analysis